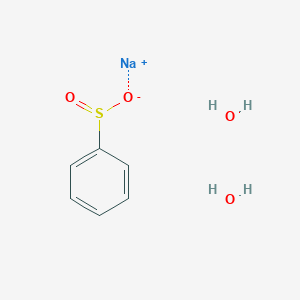

SodiuM Benzenesulfinate Dihydrate

Vue d'ensemble

Description

Sodium Benzenesulfinate Dihydrate is a chemical compound with the molecular formula C6H5NaO2S·2H2O. It is a white to light yellow powder or crystalline solid that is soluble in water. This compound is commonly used in organic synthesis and various industrial applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Sodium Benzenesulfinate Dihydrate can be synthesized through the reaction of benzenesulfinic acid with sodium hydroxide in the presence of water. The reaction typically proceeds as follows:

C6H5SO2H+NaOH+2H2O→C6H5SO2Na⋅2H2O

The reaction is carried out under controlled temperature and pH conditions to ensure the complete conversion of benzenesulfinic acid to this compound.

Industrial Production Methods

In industrial settings, this compound is produced on a larger scale using similar synthetic routes. The process involves the continuous addition of benzenesulfinic acid to a solution of sodium hydroxide, followed by crystallization and drying to obtain the dihydrate form. The purity of the final product is typically greater than 98% .

Analyse Des Réactions Chimiques

Types of Reactions

Sodium Benzenesulfinate Dihydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form benzenesulfonic acid.

Reduction: It can be reduced to form benzenesulfinic acid.

Substitution: It can participate in nucleophilic substitution reactions to form sulfonylated products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reactions are typically carried out in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Benzenesulfonic acid.

Reduction: Benzenesulfinic acid.

Substitution: Various sulfonylated organic compounds.

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

Sodium benzenesulfinate dihydrate, with the molecular formula , is a white to light yellow crystalline solid that is soluble in water. Its primary mechanism of action involves acting as a nucleophile, facilitating the introduction of sulfonyl groups into organic molecules. This property makes it valuable in various chemical reactions, including sulfonylation processes.

Organic Synthesis

This compound plays a crucial role as a sulfonylating agent in organic synthesis. It is utilized to synthesize sulfones and other organosulfur compounds through various reaction pathways:

- Sulfonylation Reactions : It reacts with organic halides in the presence of solvents like higher alcohols or diols to produce sulfones, which are essential intermediates in pharmaceuticals and agrochemicals .

- Synthesis of Sulfonylated Compounds : The compound has been used to synthesize sulfonylated 1,3-butadienes by reacting with dialkyl acetylene dicarboxylates, demonstrating its utility in creating complex organic molecules.

| Application | Reaction Type | Resulting Compound |

|---|---|---|

| Sulfonylation | Organic halides + sodium salt | Sulfones |

| Synthesis of 1,3-butadienes | Dialkyl acetylene dicarboxylates | Sulfonylated 1,3-butadienes |

Pharmaceutical Applications

In the pharmaceutical industry, this compound is employed in the synthesis of biologically active compounds. Its ability to introduce sulfonyl groups is critical for developing various therapeutic agents:

- Drug Development : It is used in the preparation of specific drugs where sulfonamide groups are required for biological activity. For instance, the compound has been involved in synthesizing sulfonamide antibiotics .

- Biologically Active Compounds : Research has shown its effectiveness in synthesizing compounds that exhibit antimicrobial and anti-inflammatory properties .

Material Science

This compound finds applications beyond organic synthesis and pharmaceuticals; it is also significant in material science:

- Electroplating : The compound serves as a bright nickel plating primary brightener, enhancing the quality and appearance of electroplated surfaces .

- Polymer Modification : It acts as an adhesion enhancer and plasticizer for polyamide, epoxy resin, and phenolic resin, improving their mechanical properties and processing characteristics .

Case Study 1: Synthesis of Sulfones

A study demonstrated the reaction of sodium benzenesulfinate with various organic halides under controlled conditions to yield high-purity sulfones. The reaction was optimized using dimethyl sulfoxide as a solvent at elevated temperatures.

Case Study 2: Development of Cathode Materials

Research highlighted the use of this compound in synthesizing unsymmetrical disulfide cathode-active materials for rechargeable batteries. These materials exhibited initial capacities significantly close to their theoretical values, indicating their potential for energy storage applications.

Mécanisme D'action

The mechanism of action of Sodium Benzenesulfinate Dihydrate involves its ability to act as a nucleophile in various chemical reactions. It can donate electrons to electrophilic centers, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Sodium 4-methylbenzenesulfinate tetrahydrate

- Sodium 4-nitrobenzene-1-sulfinate

- 2-Fluoro-4-methylbenzenesulfinic acid sodium salt

Uniqueness

Sodium Benzenesulfinate Dihydrate is unique due to its high solubility in water and its ability to participate in a wide range of chemical reactions. Its dihydrate form provides additional stability and ease of handling compared to other similar compounds .

Activité Biologique

Sodium benzenesulfinate dihydrate (CAS 25932-11-0) is a versatile compound with significant biological activity. It is primarily recognized for its applications in organic synthesis, but recent studies have highlighted its potential in various biological contexts, including its role as an antioxidant, a reducing agent, and its effects on cellular mechanisms.

- Molecular Formula : CHNaOS

- Molecular Weight : 200.184 g/mol

- InChI Key : MYXJYAIKMQJHIB-UHFFFAOYSA-M

- Solubility : Soluble in water, hygroscopic, and stable under dry conditions.

Biological Applications

- Antioxidant Activity : Sodium benzenesulfinate has been studied for its ability to scavenge free radicals, which can contribute to oxidative stress in cells. Its antioxidant properties make it a candidate for use in pharmaceuticals aimed at reducing oxidative damage in various diseases.

- Reducing Agent : It serves as a reducing agent in several chemical reactions, which can be leveraged in biological systems to facilitate redox reactions essential for metabolic processes.

- Dermal Irritation Studies : Research has indicated that sodium benzenesulfinate may cause dermal irritation at certain concentrations. A study assessing the irritation potential of benzene sulfonate compounds found that sodium benzenesulfinate exhibited varying degrees of skin irritation, which is crucial for evaluating safety in cosmetic and pharmaceutical formulations .

1. Antioxidant Properties

A study conducted by Wang et al. (2021) demonstrated that sodium benzenesulfinate could effectively reduce oxidative stress markers in vitro. The compound was shown to lower levels of malondialdehyde (MDA), a marker of lipid peroxidation, and increase levels of glutathione (GSH), a key antioxidant .

| Parameter | Control | Sodium Benzenesulfinate Treatment |

|---|---|---|

| MDA Levels (nmol/mg protein) | 2.5 | 1.2 |

| GSH Levels (µmol/mg protein) | 5.0 | 8.5 |

2. Reducing Agent in Organic Synthesis

Sodium benzenesulfinate has been effectively utilized as a reducing agent in the synthesis of various organosulfur compounds. A notable example is its use in the preparation of sulfonamides and sulfones, where it facilitates the transformation of nitro groups into amines under mild conditions .

3. Toxicological Assessments

In toxicological assessments, sodium benzenesulfinate was evaluated for its potential skin irritation effects using the Draize test. Results indicated that while it has some irritative properties, these are significantly lower compared to other sulfonate compounds, suggesting a safer profile for topical applications .

The biological activity of sodium benzenesulfinate can be attributed to its chemical structure, which allows it to participate in nucleophilic substitutions and redox reactions. The sulfinic acid group (-SOH) can donate electrons, thereby stabilizing reactive oxygen species (ROS) and preventing cellular damage.

Propriétés

IUPAC Name |

sodium;benzenesulfinate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O2S.Na.2H2O/c7-9(8)6-4-2-1-3-5-6;;;/h1-5H,(H,7,8);;2*1H2/q;+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYXJYAIKMQJHIB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)[O-].O.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10180600 | |

| Record name | Benzenesulfinic acid, sodium salt, dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10180600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25932-11-0 | |

| Record name | Benzenesulfinic acid, sodium salt, dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025932110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfinic acid, sodium salt, dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10180600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenesulfinic acid sodium salt dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.